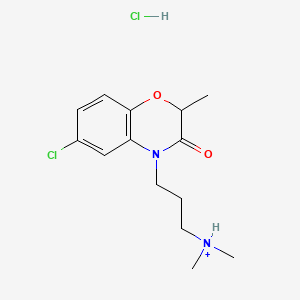
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. The reaction might include the use of chlorinating agents and specific catalysts to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound might participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. These products could include various derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other molecular targets, leading to a cascade of biochemical events. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound, which shares the core structure.
6-Chloro-4H-1,4-Benzoxazin-3-one: A similar compound with a chlorine substituent.
2-Methyl-4H-1,4-Benzoxazin-3-one: A methylated derivative.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(3-dimethylaminopropyl)-2-methyl-, hydrochloride lies in its specific substituents, which could confer unique biological activities and chemical properties. These differences might make it more effective in certain applications compared to its analogs.
Propiedades
Número CAS |
57462-76-7 |
|---|---|
Fórmula molecular |
C14H21Cl2N2O2+ |
Peso molecular |
320.2 g/mol |
Nombre IUPAC |
3-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)propyl-dimethylazanium;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c1-10-14(18)17(8-4-7-16(2)3)12-9-11(15)5-6-13(12)19-10;/h5-6,9-10H,4,7-8H2,1-3H3;1H/p+1 |
Clave InChI |
JPMXRTULSFBSIT-UHFFFAOYSA-O |
SMILES canónico |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CCC[NH+](C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


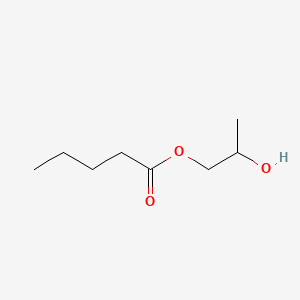
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

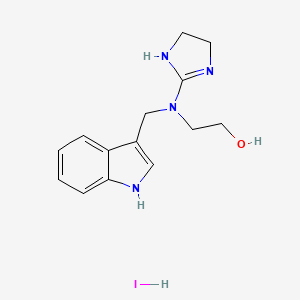
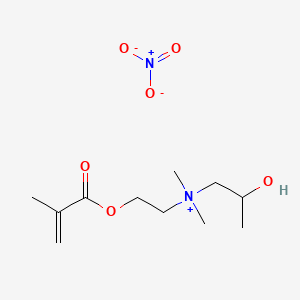
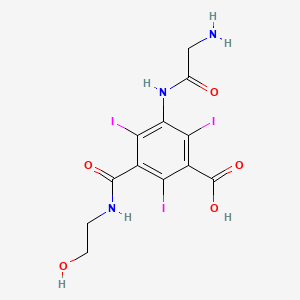


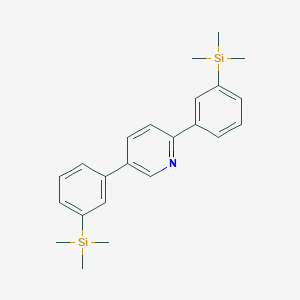
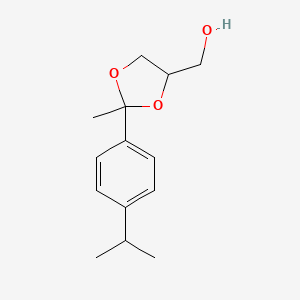

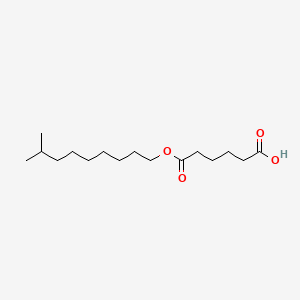
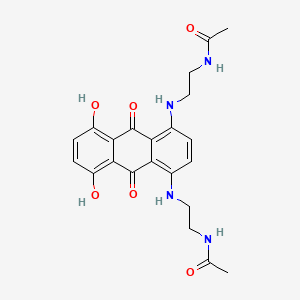
![2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid](/img/structure/B13770006.png)
